![molecular formula C24H20N2O3S B11602139 4-ethyl-N-[(1Z)-4-oxo-3-(phenylamino)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11602139.png)
4-ethyl-N-[(1Z)-4-oxo-3-(phenylamino)naphthalen-1(4H)-ylidene]benzenesulfonamide
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Overview
Description
4-ETHYL-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the coupling of the naphthalene and benzene rings. One common method involves the use of sulfonyl chlorides and amines under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-ETHYL-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ETHYL-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The compound’s sulfonamide group is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
4-ethyl-N’-[(1Z)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide: Shares structural similarities but differs in its functional groups and applications
Uniqueness
4-ETHYL-N-[(1Z)-4-OXO-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C24H20N2O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O3S/c1-2-17-12-14-19(15-13-17)30(28,29)26-22-16-23(25-18-8-4-3-5-9-18)24(27)21-11-7-6-10-20(21)22/h3-16,25H,2H2,1H3/b26-22- |
InChI Key |
KLOFIYOBHWLYRL-ROMGYVFFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
Origin of Product |
United States |
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